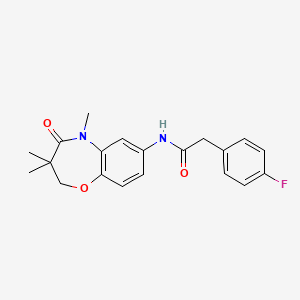
2-(4-fluorophenyl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-fluorophenyl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)acetamide is a useful research compound. Its molecular formula is C20H21FN2O3 and its molecular weight is 356.397. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 2-(4-fluorophenyl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)acetamide (CAS Number: 921811-91-8) is a synthetic organic molecule characterized by its complex structure and potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C20H21FN2O3, with a molecular weight of 356.4 g/mol. The structure includes a fluorophenyl group and a benzoxazepin moiety, which contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C20H21FN2O3 |
| Molecular Weight | 356.4 g/mol |
| CAS Number | 921811-91-8 |
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antitumor Activity : Preliminary studies suggest that the compound may inhibit tumor cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
- Antidepressant Effects : Due to its structural similarity to other psychoactive compounds, it has been hypothesized that it may exhibit antidepressant properties.
- Antioxidant Properties : The compound may also act as an antioxidant, reducing oxidative stress in cellular models.
The specific mechanisms through which this compound exerts its effects are still under investigation. However, several pathways have been proposed:
- Inhibition of Enzymatic Activity : It is believed that the compound may inhibit certain enzymes involved in cancer progression or neurotransmitter metabolism.
- Modulation of Receptor Activity : There is potential for interaction with neurotransmitter receptors, similar to other benzoxazepine derivatives.
1. Antitumor Studies
In a study conducted on various cancer cell lines (e.g., breast cancer and leukemia), the compound demonstrated significant cytotoxicity with IC50 values in the low micromolar range. The mechanism was attributed to the induction of apoptosis as confirmed by flow cytometry and caspase activity assays.
2. Neuropharmacological Evaluation
A behavioral study using rodent models assessed the antidepressant-like effects of the compound. Results indicated a reduction in immobility time in the forced swim test, suggesting potential antidepressant properties. Further biochemical analysis revealed alterations in serotonin and norepinephrine levels post-treatment.
Research Findings
Recent findings from various studies highlight the following key points regarding the biological activity of this compound:
- Cytotoxicity : Exhibits selective cytotoxicity against certain cancer cell lines.
- Neurotransmitter Modulation : Influences levels of key neurotransmitters associated with mood regulation.
- Safety Profile : Preliminary toxicity assessments indicate a favorable safety profile at therapeutic doses.
Propiedades
IUPAC Name |
2-(4-fluorophenyl)-N-(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-7-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN2O3/c1-20(2)12-26-17-9-8-15(11-16(17)23(3)19(20)25)22-18(24)10-13-4-6-14(21)7-5-13/h4-9,11H,10,12H2,1-3H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRPRAMQDUJENFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2=C(C=C(C=C2)NC(=O)CC3=CC=C(C=C3)F)N(C1=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














